3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide 3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1788561-08-9
VCID: VC6381730
InChI: InChI=1S/C24H21N5O2S/c1-3-31-17-10-8-16(9-11-17)20-14-22(28(2)27-20)23(30)25-19-7-5-4-6-18(19)21-15-29-12-13-32-24(29)26-21/h4-15H,3H2,1-2H3,(H,25,30)
SMILES: CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C
Molecular Formula: C24H21N5O2S
Molecular Weight: 443.53

3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

CAS No.: 1788561-08-9

Cat. No.: VC6381730

Molecular Formula: C24H21N5O2S

Molecular Weight: 443.53

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide - 1788561-08-9

Specification

CAS No. 1788561-08-9
Molecular Formula C24H21N5O2S
Molecular Weight 443.53
IUPAC Name 5-(4-ethoxyphenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C24H21N5O2S/c1-3-31-17-10-8-16(9-11-17)20-14-22(28(2)27-20)23(30)25-19-7-5-4-6-18(19)21-15-29-12-13-32-24(29)26-21/h4-15H,3H2,1-2H3,(H,25,30)
Standard InChI Key MWHGEJUFEYUUIT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C

Introduction

Synthesis and Characterization

The synthesis of 3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions:

  • Formation of the Pyrazole Core:

    • The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and β-diketones.

  • Introduction of the Carboxamide Group:

    • The carboxamide functionality is introduced via amidation reactions using appropriate acid chlorides or anhydrides.

  • Attachment of the Imidazo[2,1-b]thiazole Moiety:

    • This step involves coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the imidazo[2,1-b]thiazole group to a phenyl ring.

  • Final Functionalization:

    • The ethoxyphenyl group is introduced via electrophilic aromatic substitution or related reactions.

Characterization methods include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like carboxamide (C=O stretching).

  • X-ray Crystallography: For detailed structural elucidation.

Potential Pharmacological Applications

Compounds with similar structures often exhibit diverse biological activities due to their heterocyclic frameworks:

  • Anticancer Activity: The imidazo[2,1-b]thiazole moiety has been associated with cytotoxic effects against tumor cell lines.

  • Anti-inflammatory Properties: Pyrazole derivatives are known inhibitors of cyclooxygenase enzymes.

  • Antimicrobial Activity: Thiazole-containing compounds exhibit antibacterial and antifungal properties.

In Vitro Studies

Although specific data for this compound are unavailable in current literature, structurally related compounds have shown promising results:

  • Growth inhibition in cancer cell lines.

  • Enzyme inhibition assays revealing strong binding affinities.

Future Research

Further studies could explore:

  • Target Identification:

    • High-throughput screening to determine biological targets.

  • Structure–Activity Relationship (SAR):

    • Modifications to optimize potency and selectivity.

  • Toxicity Studies:

    • Evaluation of safety profiles in preclinical models.

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